Tetraethyl-D20-ammonium bromide
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Overview
Description
Tetraethyl-D20-ammonium bromide is a stable isotope-labeled compound with the molecular formula C8D20N•Br. It is a quaternary ammonium salt where all four hydrogens on the nitrogen atom are replaced by ethyl groups. This compound is used primarily in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl-D20-ammonium bromide can be synthesized through the reaction of tetraethylammonium hydroxide with deuterated hydrobromic acid. The reaction proceeds as follows:
Et4N+OH−+DBr→Et4N+Br−+D2O
The reaction mixture is typically heated to facilitate the reaction, and the product is then purified by recrystallization from acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction between tetraethylammonium hydroxide and deuterated hydrobromic acid is carried out under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl-D20-ammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraethylammonium oxide.
Reduction: It can be reduced to form tetraethylammonium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Tetraethylammonium oxide.
Reduction: Tetraethylammonium hydride.
Substitution: Products depend on the nucleophile used, such as tetraethylammonium azide or tetraethylammonium cyanide.
Scientific Research Applications
Tetraethyl-D20-ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving ion channels and neurotransmitter release mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an analytical standard in various industrial processes .
Mechanism of Action
The mechanism of action of tetraethyl-D20-ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of nerve impulses, making it useful in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium iodide
- Tetraethylammonium hydroxide
Uniqueness
Tetraethyl-D20-ammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s behavior and interactions in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H20BrN |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2; |
InChI Key |
HWCKGOZZJDHMNC-PIUFWTBHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
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